molecular formula C10H8BrNO B1272251 5-(Bromomethyl)-3-phenylisoxazole CAS No. 2039-50-1

5-(Bromomethyl)-3-phenylisoxazole

Cat. No. B1272251
CAS RN: 2039-50-1
M. Wt: 238.08 g/mol
InChI Key: ANRMBFFXQKJEIS-UHFFFAOYSA-N
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Description

The compound "5-(Bromomethyl)-3-phenylisoxazole" is a derivative of isoxazole, which is a five-membered heteroaromatic compound. Isoxazole derivatives are known for their diverse biological activities and are of interest in various chemical research areas. The presence of a bromomethyl group and a phenyl ring in the compound suggests potential reactivity and applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles have been prepared by condensing aryl-3-(3'-bromo/chlorophenyl)-2-propen-1-ones with hydroxylamine hydrochloride, as described in the synthesis of related compounds . Additionally, the regioselective bromocyclization of 2-alkynylbenzoic acids has been reported to yield bromomethylene isobenzofuranones, which indicates that similar cyclization methods could be applicable for synthesizing the bromomethyl isoxazole derivatives .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole, was determined using single-crystal X-ray diffraction, which revealed the dihedral angles between the isoxazole ring and the attached phenyl rings . Such structural analyses are crucial for understanding the conformation and reactivity of the compound.

Chemical Reactions Analysis

Isoxazole derivatives can undergo a range of chemical reactions. Bromination of phenyl isoxazole compounds has been described, which could be relevant for the bromomethyl derivative . The presence of the bromomethyl group in "5-(Bromomethyl)-3-phenylisoxazole" suggests that it could participate in further chemical transformations, such as palladium-catalyzed cross-coupling reactions, as indicated by the reactivity of similar brominated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary significantly. For instance, differences in the physical properties of 3-aryl and 4-aryl compounds have been noted, which could be attributed to the position of the substituents on the isoxazole ring . The basicity and acidity of isoxazole and its derivatives have also been recorded, with isoxazol-5-ones being comparable in strength to carboxylic acids . These properties are important for understanding the behavior of "5-(Bromomethyl)-3-phenylisoxazole" in different environments and its potential applications.

Scientific Research Applications

1. Synthesis and Characterisation of Isomeric Derivatives

  • Summary of Application : Bromopyrenes, a type of bromomethyl compound, are significant in synthetic chemistry, materials science, and environmental studies . They serve as vital intermediates in synthetic routes .
  • Methods of Application : The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research . The synthesis of mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) is systematically explored .
  • Results or Outcomes : This research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .

2. Synthesis and Characterization of Block Copolymers

  • Summary of Application : Bromomethyl compounds are used in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization .
  • Methods of Application : The study involves the synthesis of poly (styrene-b-methyl methacrylate) block copolymers using RAFT polymerization of styrene with a RAFT-macro agent . For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide .
  • Results or Outcomes : The study found that the copolymers easily formed as a result of RAFT. The number-average molecular weight (Mn,GPC) values of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .

3. Production and Value Addition of Hydrophobic Analogs of Biomass-Derived 5-(Hydroxymethyl)furfural

  • Summary of Application : The halogenated derivatives of 5-(Hydroxymethyl)furfural (HMF), such as 5-(chloromethyl)furfural (CMF) and 5-(bromomethyl)furfural (BMF), can be produced directly from biomass in good isolated yields . These hydrophobic analogs of HMF show promises in supplanting HMF from its derivative chemistry .
  • Methods of Application : The production and derivative chemistry of various hydrophobic analogs of HMF have been discussed in the study . The relative advantages and challenges associated with the preparation and value addition of various hydrophobic analogs of HMF are highlighted .
  • Results or Outcomes : The superior thermal and hydrolytic stability of the hydrophobic analogs of HMF simplify their isolation and purification from the aqueous (or polar) reaction media while enhancing their shelf life .

4. pH Indicator: Bromothymol Blue

  • Summary of Application : Bromothymol blue, a bromomethyl compound, is a pH indicator. It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
  • Methods of Application : Bromothymol blue acts as a weak acid in a solution. It can thus be in protonated or deprotonated form, appearing yellow or blue, respectively .
  • Results or Outcomes : The protonated form of bromothymol blue has its peak absorption at 427 nm thus transmitting yellow light in acidic solutions, and the deprotonated form has its peak absorption at 602 nm thus transmitting blue light in more basic solutions .

5. Synthesis of Regioregular Thiophene-Based Conjugated Polymers

  • Summary of Application : Bromomethyl compounds are used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications .
  • Methods of Application : The study involves the synthesis of novel thiophene-based conjugated polymers using nickel and palladium-based catalytic systems . These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
  • Results or Outcomes : The study found that these polymers have controlled molecular weight, low polydispersity index, high regioregularity, and tunable optoelectronic properties .

6. Hypercrosslinked Porous Polymer Materials

  • Summary of Application : Bromomethyl compounds are used in the design and synthesis of hypercrosslinked porous polymer materials . These materials have potential applications in energy and environmental fields such as gas storage, carbon capture, removal of pollutants, molecular separation, catalysis, drug delivery, sensing, etc .
  • Methods of Application : The study involves the design and synthesis of hypercrosslinked polymers (HCPs) using various synthetic methods, easy functionalization, high surface area, low-cost reagents, and mild operating conditions .
  • Results or Outcomes : The study found that these HCPs have a well-developed polymer framework with an adjusted porous topology .

properties

IUPAC Name

5-(bromomethyl)-3-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRMBFFXQKJEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372738
Record name 5-(Bromomethyl)-3-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-3-phenylisoxazole

CAS RN

2039-50-1
Record name 5-(Bromomethyl)-3-phenylisoxazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-3-phenylisoxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(bromomethyl)-3-phenyl-1,2-oxazole
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Synthesis routes and methods

Procedure details

To a solution of propargyl bromide (1.51 ml, 20 mmol) in dichloromethane (15 ml) and aqueous sodium hyopchlorite (22.4 ml, 10%, 30 mmol) at 0° C. was added dropwise with stirring benzaldoxime (2.42 g, 20 mmol) in dichloromethane (15 ml). When addition was complete the ice bath was removed and the reaction stirred for a further 2 h. The organic layer was separated and the aqueous layer washed with dichloromethane (2×20 ml) then the combined organic layers dried (MgSO4). Solvent removal under reduced pressure gave a solid which was recrystallised from 40°-60° C. petroleum ether fraction to give the desired isoxazole (2.64 g, 11.1 mmol, 55%); mp 82°-3° C., δH (CDCl3) 4.40 (2H, s, CH2 --Br), 6.50 (1H, s, CH-4), 7.3-7.9 (5H, m, C6H5).
Quantity
1.51 mL
Type
reactant
Reaction Step One
Quantity
22.4 mL
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
C Caristi, M Gattuso - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
Bromination with N-bromosuccinimide or bromine of the (E)-oxime of 5-phenacyl-3-phenylisoxazole (2) gives (4RS,5SR)-4-bromo-3,8-diphenyl-1,6-dioxa-2,7-diazaspiro[4,4]nona-2,7-…
Number of citations: 6 pubs.rsc.org
GM Coppola, MJ Shapiro, KM Sam… - Heterocyclic …, 1998 - degruyter.com
… 5-Bromomethyl-3-phenylisoxazole (15). To a solution of 14 (14) (10.0 g, 64.3 mmol) and propargyl bromide (10.7 g, 90 mmol) in anhydrous ether (150 ml) at -5C was added dropwise a …
Number of citations: 0 www.degruyter.com
JH Bowie, R Kallury, RG Cooks - Australian Journal of Chemistry, 1969 - CSIRO Publishing
The mass spectra of substituted isoxazoles are reported and discussed. The spectra of isoxazoles are strikingly different from those of oxazoles because the initial fragmentations of …
Number of citations: 65 www.publish.csiro.au
RR Aleti, S Cherukupalli, S Dhawan, V Kumar… - Chemical Papers, 2022 - Springer
Herein, we report a multi-component reaction (MCRs) to synthesise a range of 3-phenyl-5-(bromomethyl)isoxazoles analogues using DMF/water mixture as solvent, providing desired …
Number of citations: 1 link.springer.com
P Asha Bhanu, B China Raju… - Medicinal Chemistry …, 2020 - Springer
The present study is aimed to synthesize the novel 7-hydroxyflavanone derived compounds and to assess their biological activity. Two series of compounds such as 2-phenyl-7-((3-…
Number of citations: 5 link.springer.com
J Emmerich, CJ van Koppen, JL Burkhart… - Journal of Medicinal …, 2017 - ACS Publications
Cushing’s disease, characterized by elevated plasma cortisol levels, can be controlled by inhibition of 11β-hydroxylase (CYP11B1). The previously identified selective and potent …
Number of citations: 24 pubs.acs.org
LC Moores - 2011 - cardinalscholar.bsu.edu
Isoxazoles and isoxazolines have been shown in the literature to be an important scaffold for pharmaceuticals and insecticides, as well as a source of synthetic versatility important to …
Number of citations: 2 cardinalscholar.bsu.edu
AV Serebryannikova, EE Galenko, MS Novikov… - Tetrahedron, 2021 - Elsevier
Methyl 2-(3-arylisoxazol-5-yl)-2-diazoacetates were synthesized and the product selectivity of their thermal Buchner reaction with benzene, naphthalene and mesitylene was studied. …
Number of citations: 5 www.sciencedirect.com
JL Mabasa - 2021 - search.proquest.com
Malaria is one of the leading causes of death worldwide and a major concern to children under five. This disease is caused by a parasite from the Plasmodium genus and transferred to …
Number of citations: 3 search.proquest.com
J Cheng, Z Yang, Y Li, Y Xi, Q Sun, L He - Synthesis, 2018 - thieme-connect.com
A novel, one-pot reaction for the synthesis of isoxazolines and isoxazoles is developed via a cascade process under metal-free conditions. The approach involves the formation of …
Number of citations: 4 www.thieme-connect.com

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